

Lenampicillin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lenampicillin	
Cat. No.:	B1674722	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenampicillin is a semi-synthetic antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed for enhanced oral bioavailability. Following oral administration, **Lenampicillin** is rapidly absorbed and subsequently hydrolyzed to release the active therapeutic agent, ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, pharmacokinetics, and synthesis of **Lenampicillin**.

Chemical Structure

Lenampicillin is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2]

IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]

Molecular Formula: C₂₁H₂₃N₃O₇S[2]

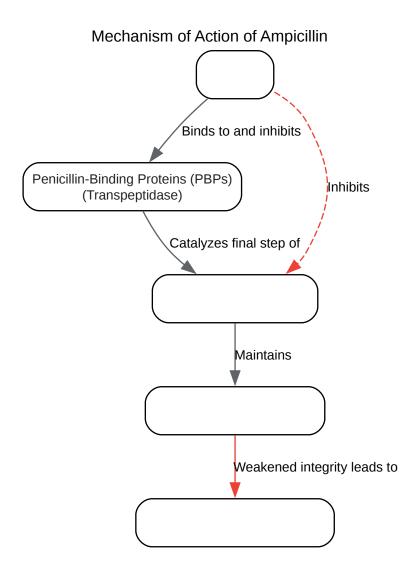
Molecular Weight: 461.49 g/mol

CAS Number: 86273-18-9

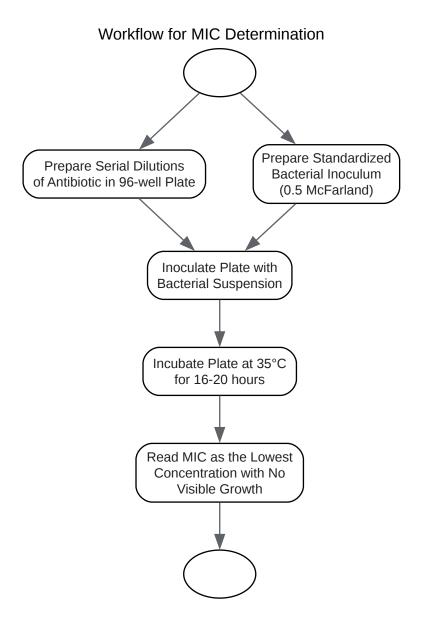
Physicochemical Properties

A summary of the key physicochemical properties of **Lenampicillin** is presented in Table 1.

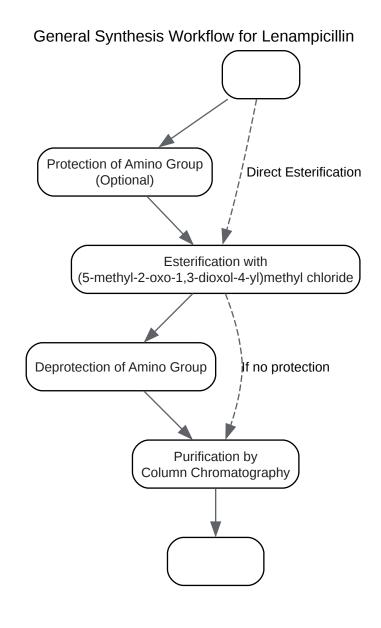
Table 1: Physicochemical Properties of Lenampicillin


Property	Value	Source
Molecular Formula	C21H23N3O7S	
Molecular Weight	461.49 g/mol	_
Appearance	Solid powder	Smolecule
Solubility	Soluble in DMSO	Smolecule
logP (calculated)	1.773	
pKa (acidic)	Not Available	
pKa (basic)	Not Available	-
Melting Point	Not Available	_

Note: Some experimental physicochemical properties for **Lenampicillin** are not readily available in the public domain.


Mechanism of Action

Lenampicillin is a prodrug that is rapidly converted to ampicillin in the body. Ampicillin is a broad-spectrum β -lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lenampicillin Wikipedia [en.wikipedia.org]
- 2. Lenampicillin | C21H23N3O7S | CID 65646 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenampicillin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674722#chemical-structure-and-properties-of-lenampicillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com